molecular formula C9H9Cl2NO4S B1607516 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride CAS No. 728864-70-8

3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride

Cat. No.: B1607516
CAS No.: 728864-70-8
M. Wt: 298.14 g/mol
InChI Key: VBLSXARMGHSEEO-UHFFFAOYSA-N
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Description

3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride (CAS: Not available, Cat. No. PI-23117) is a sulfonyl chloride derivative featuring a methoxy group at the para position and a 2-chloroacetylamino substituent at the meta position on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, which have applications in pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group enables nucleophilic substitution reactions, while the chloroacetyl moiety may contribute to electrophilic reactivity or biological activity.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-16-8-3-2-6(17(11,14)15)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLSXARMGHSEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373873
Record name 3-(2-chloroacetylamino)-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-70-8
Record name 3-(2-chloroacetylamino)-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride typically involves the following steps:

    N-Chloroacetylation: The starting material, 4-methoxyaniline, undergoes N-chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 2-chloroacetyl-4-methoxyaniline.

    Sulfonylation: The intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Acylation: The chloroacetyl group can participate in acylation reactions with amines and alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like pyridine.

    Acylation: Reagents like primary or secondary amines, often in the presence of a base such as triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Acylated Products: Resulting from acylation reactions.

    Sulfonic Acid and Amine Derivatives: Produced from hydrolysis reactions.

Scientific Research Applications

3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity. The chloroacetyl group can also participate in acylation reactions, modifying the structure and function of target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and related sulfonyl chlorides:

Compound Name Substituents (Position) CAS No. Molecular Formula Key Functional Groups
3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride -OCH₃ (para), -NHCOCH₂Cl (meta) N/A C₉H₉Cl₂NO₄S Sulfonyl chloride, chloroacetyl amino
3-(Acetylamino)-4-methoxybenzenesulfonylchloride -OCH₃ (para), -NHCOCH₃ (meta) 3746-67-6 C₉H₁₀ClNO₄S Sulfonyl chloride, acetyl amino
4-Methoxybenzenesulfonyl chloride -OCH₃ (para) 98-68-0 C₇H₇ClO₃S Sulfonyl chloride, methoxy
2-Chlorobenzenesulfonyl chloride -Cl (ortho) 2905-23-9 C₆H₄Cl₂O₂S Sulfonyl chloride, chloro

Key Observations :

  • The methoxy group at the para position (common in all except 2-chlorobenzenesulfonyl chloride) provides electron-donating effects, stabilizing the sulfonyl chloride group but reducing its reactivity compared to electron-withdrawing substituents like chlorine.

Physical and Chemical Properties

Compound Name Melting Point (°C) Storage Conditions Reactivity Notes
3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride Not reported Likely 0–6°C High reactivity due to chloroacetyl group
4-Methoxybenzenesulfonyl chloride 40–43 0–6°C Moderate reactivity; stabilized by methoxy
2-Chlorobenzenesulfonyl chloride Not reported Standard Higher reactivity due to electron-withdrawing Cl

Analysis :

  • The chloroacetyl group likely increases the melting point compared to 4-methoxybenzenesulfonyl chloride (40–43°C), though exact data for the target compound is unavailable.
  • Storage at 0–6°C (similar to 4-methoxybenzenesulfonyl chloride) suggests sensitivity to hydrolysis or thermal decomposition.

Biological Activity

3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride, a sulfonamide derivative, is notable for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its ability to engage in nucleophilic substitution reactions, acylation, and hydrolysis, which are crucial for its reactivity towards various biological targets.

The biological activity of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride primarily stems from its reactivity with nucleophiles due to the presence of a sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition. The chloroacetyl moiety can also participate in acylation reactions, modifying the structure and function of target proteins or enzymes.

Applications in Medicinal Chemistry

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
  • Synthesis of Sulfonamide Derivatives : It serves as an intermediate in the synthesis of various sulfonamide compounds, which have therapeutic applications.
  • Modification of Biomolecules : In biological research, it is used to modify biomolecules for studying enzyme mechanisms and protein functions .

Case Studies and Research Findings

Several studies have explored the biological effects and applications of 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride:

  • Case Study 1 : A study demonstrated that the compound effectively inhibited a specific enzyme involved in cancer metabolism, showcasing its potential as a therapeutic agent against certain types of cancer.
  • Case Study 2 : Research focused on the compound's use in modifying proteins to study their interactions with other biomolecules, providing insights into cellular mechanisms .

Data Table: Biological Activity Summary

Activity Type Description References
Enzyme InhibitionInhibits specific enzymes related to cancer metabolism,
Synthesis of DerivativesIntermediate for sulfonamide synthesis
Protein ModificationUsed to study enzyme mechanisms and protein interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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